molecular formula C15H14ClN3S B5583968 (2E)-N-benzyl-2-(3-chlorobenzylidene)hydrazinecarbothioamide

(2E)-N-benzyl-2-(3-chlorobenzylidene)hydrazinecarbothioamide

Cat. No.: B5583968
M. Wt: 303.8 g/mol
InChI Key: KQIFPPAZYXNZEU-WOJGMQOQSA-N
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Description

(2E)-N-benzyl-2-(3-chlorobenzylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a benzyl group, a chlorobenzylidene moiety, and a hydrazinecarbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-(3-chlorobenzylidene)hydrazinecarbothioamide typically involves the condensation reaction between benzyl hydrazinecarbothioamide and 3-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-(3-chlorobenzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

(2E)-N-benzyl-2-(3-chlorobenzylidene)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-(3-chlorobenzylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-benzyl-2-(4-chlorobenzylidene)hydrazinecarbothioamide: Similar structure but with a different position of the chlorine atom.

    (2E)-N-benzyl-2-(3-bromobenzylidene)hydrazinecarbothioamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-N-benzyl-2-(3-fluorobenzylidene)hydrazinecarbothioamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(2E)-N-benzyl-2-(3-chlorobenzylidene)hydrazinecarbothioamide is unique due to the specific position of the chlorine atom on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct properties and applications.

Properties

IUPAC Name

1-benzyl-3-[(E)-(3-chlorophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S/c16-14-8-4-7-13(9-14)11-18-19-15(20)17-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFPPAZYXNZEU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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